3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine
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Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 3-position. The 1,2,4-triazole ring is known for its wide range of biological activities and is commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through multiple synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with propan-1-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amine derivatives .
Scientific Research Applications
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with an amide group instead of an amine.
1-methyl-1H-1,2,4-triazol-3-amine: Similar triazole ring but with different substituents.
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3,(H,8,9,10) |
InChI Key |
FXVXCWWBFBEURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CCCN |
Origin of Product |
United States |
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